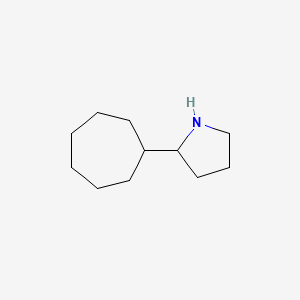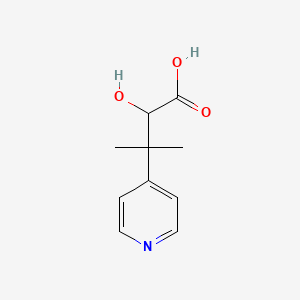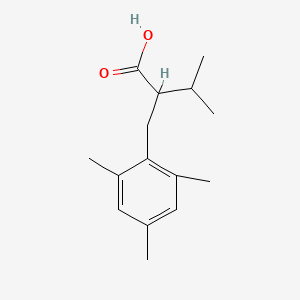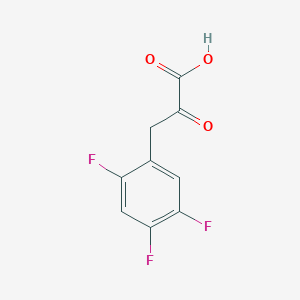![molecular formula C7H11N3O2 B13598025 rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[221]heptan-6-ol is a bicyclic compound that features an azidomethyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Azidation: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Analyse Chemischer Reaktionen
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The azide group can be reduced to an amine using hydrogenation or Staudinger reduction.
Substitution: The azidomethyl group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, CrO3, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, triphenylphosphine for Staudinger reduction.
Solvents: Dichloromethane, ethanol, and water.
Major products formed from these reactions include amines, ketones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The azide group allows for click chemistry applications, facilitating the attachment of biomolecules for imaging or therapeutic purposes.
Material Science: It can be used in the synthesis of novel polymers or materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules in complex biological environments.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds such as:
rac-(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride: This compound has a similar bicyclic structure but lacks the azidomethyl group, making it less versatile for click chemistry applications.
rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride:
The uniqueness of this compound lies in its combination of an azidomethyl group and a hydroxyl group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-3-7-1-5(11)6(2-7)12-4-7/h5-6,11H,1-4H2/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
HRPCJHQIYCADDG-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@H]([C@H]2C[C@@]1(CO2)CN=[N+]=[N-])O |
Kanonische SMILES |
C1C(C2CC1(CO2)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


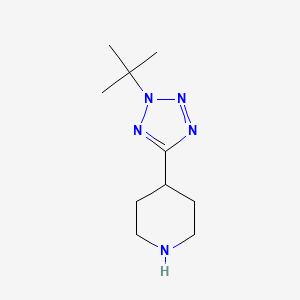
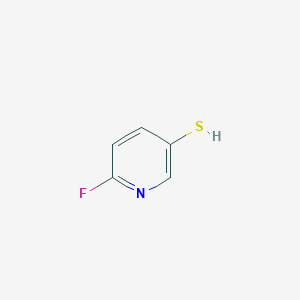

![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
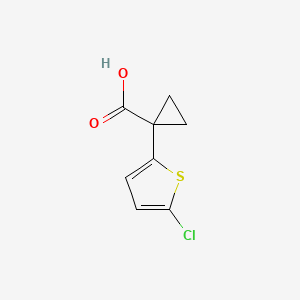
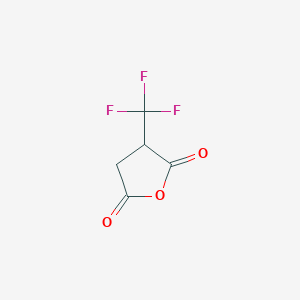
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
